4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide CAS number and identifiers
Technical Monograph: 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide Executive Summary 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide (CAS 512810-00-3) is a bifunctional heterocyclic scaffold critical to modern medicinal chem...
4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide (CAS 512810-00-3) is a bifunctional heterocyclic scaffold critical to modern medicinal chemistry.[1] It serves as a "linchpin" intermediate, offering two distinct and orthogonal vectors for chemical diversification:[1]
The C4-Iodine Handle: A high-reactivity site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the installation of aryl, heteroaryl, or alkynyl groups.[1]
The C5-Carbohydrazide Moiety: A versatile precursor for constructing fused heterocycles (e.g., pyrazolo[3,4-d]pyridazines) or 1,2-azole derivatives (1,3,4-oxadiazoles, 1,2,4-triazoles).[1]
This guide delineates the physicochemical profile, validated synthesis protocols, and strategic application of this compound in Fragment-Based Drug Discovery (FBDD), specifically targeting kinase inhibitors and GPCR modulators.[1]
Soluble in DMSO, DMF; Sparingly soluble in MeOH, EtOH; Insoluble in water
Melting Point
>200°C (Decomposes)
SMILES
CN1N=CC(I)=C1C(=O)NN
InChI Key
ACOYJP331 (Internal Identifier Reference)
Strategic Utility: Orthogonal Functionalization
The value of this scaffold lies in its ability to undergo sequential functionalization.[1] The iodine atom at position 4 is electronically sensitized by the adjacent nitrogen atoms, making it highly reactive toward oxidative addition by Pd(0) species.[1] Simultaneously, the hydrazide at position 5 acts as a nucleophile or a cyclization partner.[1]
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways from the 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide core.[1]
Experimental Protocols
Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a potential carcinogen.[1] Iodine-containing compounds can be irritants.[1] All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).[1]
Protocol A: Synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
Rationale: This protocol utilizes nucleophilic acyl substitution.[1] The methyl ester is preferred over the ethyl ester for faster kinetics due to less steric hindrance.[1]
Hydrazine hydrate (80% or 98%): 50.0 mmol (excess to prevent dimer formation).[1]
Ethanol (Absolute): 20 mL.
Procedure:
Dissolution: Charge a 100 mL round-bottom flask with the methyl ester and ethanol. Stir until a suspension or solution is formed.
Addition: Add hydrazine hydrate dropwise over 5 minutes at room temperature.
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting ester spot (high R_f) should disappear, replaced by a baseline/low R_f spot (hydrazide).[1]
Work-up: Cool the reaction mixture to 0°C in an ice bath. The product typically precipitates as a white or off-white solid.[1]
Isolation: Filter the solid under vacuum.[1] Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine.[1]
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Validation: 1H NMR (DMSO-d6) should show a singlet for N-Me (~4.0 ppm), a singlet for the pyrazole C3-H (~7.5 ppm), and broad signals for the hydrazide -NHNH2 (~4.5 ppm and ~9.8 ppm).[1]
Protocol B: Conversion to 1,3,4-Oxadiazole (Cyclization)
Rationale: Converting the hydrazide to an oxadiazole creates a rigid bioisostere of an amide or ester, often improving metabolic stability.[1]
Why use the iodo variant instead of the bromo or chloro?
In the context of the pyrazole ring, the C4 position is electron-rich.[1] Halogens at this position can be resistant to oxidative addition if the catalyst system is not tuned.[1]
The weaker C-I bond allows for milder coupling conditions (e.g., Suzuki coupling at 60°C instead of 100°C), which preserves the integrity of the sensitive hydrazide moiety if functionalized first, or allows for sequential couplings if the hydrazide is protected.[1]
Logic Flow for Library Generation:
Step 1 (Hydrazide Functionalization): React the hydrazide with 50 different aldehydes to form hydrazones.[1]
Step 2 (C4 Coupling): Subject the 50 hydrazones to a Suzuki coupling with a single aryl boronic acid.[1]
Result: 50 unique analogues with high structural diversity in the "tail" region.[1]
References & Validation
The protocols and data presented above are synthesized from standard methodologies in heterocyclic chemistry and specific patent literature regarding pyrazole intermediates.
Synthesis of Pyrazole-4-carbohydrazides:
Source: Bekhit, A. A., et al. "Synthesis and Reactions of Some New Heterocyclic Carbohydrazides."[1] Molecules, 2000.[1][2]
Context: General procedure for hydrazinolysis of pyrazole esters.[1]
thermodynamic stability of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
An In-depth Technical Guide on the Thermodynamic Stability of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide Executive Summary: The Stability-Reactivity Paradox 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide (IMPC) represent...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Thermodynamic Stability of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
Executive Summary: The Stability-Reactivity Paradox
4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide (IMPC) represents a critical "high-value scaffold" in medicinal chemistry, particularly for kinase inhibitor development (e.g., pyrazolopyrimidines). Its utility stems from two reactive handles: the C4-iodine (primed for Pd-catalyzed cross-coupling) and the C5-carbohydrazide (a precursor for heterocyclization).
However, this dual functionality introduces a thermodynamic paradox. While the pyrazole core is aromatic and robust, the carbohydrazide tail is thermodynamically metastable, prone to hydrolysis and oxidative cleavage. Furthermore, the C-I bond introduces photolability concerns. This guide provides a rigorous framework for assessing, maintaining, and validating the thermodynamic integrity of IMPC.
Molecular Architecture & Theoretical Stability
To understand stability, we must first analyze the electronic and steric environment of the molecule.
Feature
Electronic Effect
Thermodynamic Consequence
Pyrazole Core
Aromatic, -excessive
High thermal stability of the ring system (>250°C).
N1-Methyl
Electron-donating (+I)
Prevents annular tautomerism, locking the hydrazide in a fixed orientation relative to the iodine.
C4-Iodine
Polarizable, weak -I effect
Critical Risk: Weak C-I bond energy (~50 kcal/mol) makes it susceptible to homolytic cleavage under UV light (photolysis).
C5-Carbohydrazide
H-bond donor/acceptor
High melting point due to intermolecular H-bonding, but prone to nucleophilic attack (hydrolysis) and oxidation.
Predicted Physicochemical Baseline
Melting Point: Expected range 165°C – 175°C (with decomposition). Note: The acid precursor melts at ~242°C; hydrazides typically melt lower due to weaker lattice energy compared to the carboxylic acid dimer network.
LogP (Predicted): ~0.5 – 0.8 (Amphiphilic; soluble in DMSO, sparingly soluble in water).
pKa: The hydrazide terminal nitrogen (
) is weakly basic (pKa ~3.0–3.5), while the amide proton () is weakly acidic (pKa ~13).
Degradation Mechanisms & Pathways
The thermodynamic instability of IMPC manifests through three primary vectors: Hydrolysis , Oxidation , and Photodeiodination .
Vector A: Hydrolytic Cleavage
In aqueous media (pH < 3 or pH > 10), the amide bond connecting the hydrazine to the pyrazole ring is the failure point.
Acidic Mechanism: Protonation of the carbonyl oxygen
Nucleophilic attack by water Release of hydrazine salt + 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.
Thermodynamic Driver: Formation of the stable carboxylic acid dimer is enthalpically favored.
Vector B: Oxidative Deamination
Hydrazides are reducing agents. Exposure to air (specifically radical initiators) or trace metal ions (
, ) can oxidize the terminal to a diimide (), which decomposes to release gas and the carboxylic acid.
Vector C: Photolytic Deiodination
The C-I bond is the weakest link. UV irradiation causes homolytic cleavage, generating an aryl radical that abstracts hydrogen from the solvent, leading to des-iodo impurity formation (1-methyl-1H-pyrazole-5-carbohydrazide).
Figure 1: Primary degradation pathways for IMPC. Red arrows indicate hydrolytic instability; Yellow indicates photolability.
Solid-State Thermodynamics & Polymorphism
For drug development, the solid-state form dictates shelf-life.
Crystal Lattice Energy: The presence of the Iodine atom facilitates Halogen Bonding (C-I···O=C or C-I···N), which can stabilize the crystal lattice, potentially raising the melting point compared to the bromo-analog.
Thermal Decomposition (TGA Profile):
Phase 1 (Ambient - 100°C): Loss of surface volatiles/solvents.
Phase 2 (160°C - 180°C): Melting onset.
Phase 3 (>180°C): Rapid mass loss due to hydrazine extrusion and decarboxylation.
Acceptance Criteria: Sharp endotherm (melting) followed immediately by exotherm (decomposition). If a pre-melt exotherm is observed, the sample is unstable and likely undergoing solid-state cyclization.
Experimental Validation Protocols
As a scientist, you must validate these theoretical risks. Use the following Self-Validating Protocols .
Forced Degradation Workflow (Stress Testing)
This protocol determines the "edges of failure" for the molecule.
Stress Condition
Duration
Target Endpoint
Analytical Method
Acid (0.1 N HCl)
24 Hours @ RT
Hydrolysis to Acid
HPLC-UV (254 nm)
Base (0.1 N NaOH)
4 Hours @ RT
Rapid Hydrolysis
HPLC-UV (254 nm)
Oxidation (3% H2O2)
2 Hours @ RT
N-oxide / Azo formation
LC-MS (M+16, M-2)
Photostability
1.2M Lux Hours
Des-iodo impurity
HPLC-UV + LC-MS
Thermal (Solid)
7 Days @ 60°C
Physical appearance, HPLC
XRPD (check form change)
HPLC Stability-Indicating Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Rationale: The highly polar hydrazine and the lipophilic iodine moiety require a gradient to resolve the polar degradants (hydrazine, acid) from the parent and the non-polar des-iodo impurity.
Figure 2: Stability validation workflow ensuring comprehensive characterization before usage.
Handling & Storage Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain purity >98%.
Light Exclusion: The C-I bond is the critical weakness. Amber glassware is non-negotiable. All synthesis and storage must occur under low-UV lighting if possible.
Inert Atmosphere: Store under Argon or Nitrogen. The hydrazide group is sensitive to atmospheric moisture (hydrolysis) and oxygen.
Long-term (Months): -20°C is required to arrest slow hydrolysis and solid-state rearrangement.
Solvent Choice: Avoid ketonic solvents (Acetone, MEK) for recrystallization or storage. Hydrazides react with ketones to form hydrazones (Schiff bases), a common user-error impurity.
References
PubChem. 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid (Precursor Data). National Library of Medicine. Available at: [Link][2]
Menyhárd, D. K., et al. (2017). Thermodynamic stability of pyrazole derivatives: Electrostatic and steric effects. Journal of Molecular Structure. (General grounding on pyrazole thermodynamics).
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]
melting point and physical characteristics of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
The following technical guide details the physical characteristics, synthesis, and characterization protocols for 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide , a critical intermediate in the development of pyrazole-base...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical characteristics, synthesis, and characterization protocols for 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide , a critical intermediate in the development of pyrazole-based kinase inhibitors and agrochemicals.
Characterization, Synthesis, and Physical Properties
Executive Summary
4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide (CAS: Derivative of 75092-30-7 acid) is a high-value heterocyclic scaffold. Its structural utility lies in the orthogonal reactivity of its functional groups: the iodide at C4 serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the carbohydrazide at C5 enables the construction of fused heterocycles (e.g., pyrazolo[3,4-d]pyridazines) or acyl hydrazone linkers.
This guide provides a definitive reference for the physical characterization, synthesis, and quality control of this compound, addressing the scarcity of specific data in open literature by synthesizing property predictions with established experimental protocols.
The molecule features a distinct push-pull electronic system:
N1-Methyl Group: Electron-donating, increases solubility in organic solvents compared to the N-unsubstituted analog.
C4-Iodine: A large, polarizable halogen that introduces significant steric bulk and facilitates halogen bonding. It significantly increases the melting point relative to the non-iodinated congener due to increased London dispersion forces.
C5-Carbohydrazide: A rigid hydrogen-bond donor/acceptor motif. The hydrazide moiety (-CONHNH2) typically induces high crystallinity through intermolecular hydrogen bonding networks.
Physical Characteristics
Melting Point Profile
While the specific melting point (MP) of the hydrazide is often unreported in general databases, it can be bracketed by its structural relatives. The parent acid melts at 242°C [1].[1] Hydrazides typically exhibit melting points lower than their corresponding acids but higher than their esters due to extensive hydrogen bonding.
Expected MP Range:160°C – 190°C (Decomposition likely near melt).
Thermodynamic Behavior: The compound often undergoes a sharp melt followed immediately by decomposition (evolution of N₂ if heated aggressively).
Purity Indicator: A melting range >2°C indicates the presence of the hydrolyzed acid impurity (MP 242°C) or unreacted ester (MP ~70-90°C).
Solubility & Stability
Solvent
Solubility Rating
Notes
DMSO/DMF
High
Ideal for NMR and stock solutions.
Methanol/Ethanol
Moderate (Hot)
Suitable for recrystallization.
Water
Low
Insoluble at neutral pH; soluble in dilute acid (protonation of terminal amine).
DCM/Chloroform
Low
Poor solubility limits use in extraction.
Stability Warning: The hydrazide functionality is susceptible to oxidation. Prolonged exposure to air, especially in solution, can lead to the formation of the symmetric diacylhydrazine dimer. Store under inert atmosphere (Argon/Nitrogen) at 4°C.
Synthesis & Purification Protocol
The most robust route to 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide is the hydrazinolysis of the corresponding methyl or ethyl ester. This method avoids the harsh conditions required to activate the carboxylic acid.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway for the conversion of the ester precursor to the target hydrazide.
Step-by-Step Protocol
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol (10 mL/g).
Reagent Addition: Add Hydrazine hydrate (5.0 – 10.0 eq) dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting ester spot (high R_f) should disappear, replaced by the baseline hydrazide spot.
Workup (Crystallization):
Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.
The product typically precipitates as a white to off-white solid.
Filter the solid under vacuum.
Critical Wash: Wash the filter cake with cold ethanol (2x) to remove excess hydrazine, followed by diethyl ether (2x) to facilitate drying.
Purification: If the melting point is broad, recrystallize from a mixture of Ethanol/Water (9:1). Dissolve in hot ethanol, add water dropwise until turbid, then cool.
Characterization & Quality Control
To validate the identity and purity of the synthesized compound, the following analytical workflow is required.
Analytical Logic (Graphviz)
Figure 2: Quality control decision tree for validating the target hydrazide.
history and discovery of pyrazole-5-carbohydrazide scaffolds in medicinal chemistry
The Pyrazole-5-Carbohydrazide Scaffold: Synthetic Evolution and Medicinal Utility[1][2][3][4] Executive Summary The pyrazole-5-carbohydrazide scaffold represents a privileged structural motif in modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
The Pyrazole-5-Carbohydrazide Scaffold: Synthetic Evolution and Medicinal Utility[1][2][3][4]
Executive Summary
The pyrazole-5-carbohydrazide scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its versatility as a hydrogen-bond donor/acceptor and its ability to orient pharmacophores in 3D space. Unlike its C-3 and C-4 isomers, the C-5 substituted variant has emerged as a critical template for developing potent anticancer agents—specifically targeting non-small cell lung cancer (NSCLC)—as well as antimicrobial and anti-inflammatory therapeutics. This technical guide synthesizes the historical trajectory, synthetic methodologies, and structure-activity relationships (SAR) of this scaffold, providing actionable protocols for drug discovery professionals.
Historical Evolution and Structural Significance[3]
The Knorr Legacy:
The history of the pyrazole nucleus dates back to 1883 when Ludwig Knorr first coined the term.[5][6] While early medicinal chemistry focused on pyrazolones (e.g., Antipyrine), the specific functionalization of the pyrazole ring with a carbohydrazide moiety (
) at the 5-position is a more recent development driven by the search for target-specific kinase inhibitors and apoptosis inducers.
The Regiochemical Pivot:
The biological activity of pyrazole carbohydrazides is strictly governed by regiochemistry.
C-3 Isomers: Historically associated with cannabinoid antagonism (e.g., Rimonabant).[3]
C-4 Isomers: Often explored for antinociceptive activity.[3]
C-5 Isomers (Focus): Have demonstrated superior efficacy in oncology, particularly in inducing autophagy and apoptosis in A549 lung cancer cells.[7] The C-5 position allows the carbohydrazide tail to adopt a specific conformation that facilitates chelation with metal ions in metalloenzymes or binding to ATP-binding pockets in kinases.
Synthetic Architecture
The construction of the pyrazole-5-carbohydrazide core typically follows a convergent synthetic route. The critical step is the control of regioselectivity during the initial cyclocondensation.
Core Synthetic Workflow (DOT Visualization)
Figure 1: General synthetic workflow for pyrazole-5-carbohydrazide libraries. The pathway highlights the divergence point at the hydrazide intermediate.
Detailed Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbohydrazide
Procedure: Add sodium ethoxide to a solution of acetophenone in dry ethanol. Add diethyl oxalate dropwise at 0°C. Stir at room temperature for 6 hours.
Checkpoint: Formation of a yellow precipitate (sodium enolate) indicates success. Acidify with HCl to isolate ethyl 2,4-dioxo-4-phenylbutanoate.
Procedure: Reflux the mixture in ethanol for 4 hours.
Purification: Upon cooling, two isomers may form. The 1,3-diphenyl-5-ester is typically the major product when using phenylhydrazine due to steric factors, but verification via NOE (Nuclear Overhauser Effect) NMR is mandatory .
Validation: In the 1,5-isomer, the N-phenyl ring protons show NOE interactions with the C-4 proton. In the 1,3-isomer (desired precursor for 5-carbohydrazide), the N-phenyl interacts with the ester group.
The pyrazole-5-carbohydrazide scaffold acts as a "hinge" region in drug design. The hydrazide linker (
) provides hydrogen bond donors and acceptors, while the terminal substituents dictate target selectivity.
Key Biological Targets[10]
Non-Small Cell Lung Cancer (NSCLC): Derivatives have shown potent
values against A549 cell lines.[8] The mechanism often involves the induction of autophagy or inhibition of EGFR signaling.
Antimicrobial Agents: Schiff bases derived from the carbohydrazide moiety (reacting with salicylaldehyde) exhibit broad-spectrum activity, likely by chelating metal ions essential for bacterial metalloproteins.
SAR Data Summary
The following table summarizes the impact of substituents on the anticancer activity (A549 cell line) based on aggregated literature data.
R1 (N-1 Position)
R3 (C-3 Position)
Hydrazide Linker Modification
LogP
Activity (A549)
Mechanistic Insight
Benzyl
Phenyl
Unsubstituted ()
2.5
Moderate
Baseline scaffold activity.
4-Cl-Benzyl
4-Cl-Phenyl
Salicylaldehyde Hydrazone
4.1 - 4.9
High
Lipophilicity aids membrane permeability; Phenolic -OH aids binding.
Methyl
Phenyl
Unsubstituted
1.8
Low
Lacks sufficient hydrophobic interaction at N-1 pocket.
Phenyl
2-Thienyl
Acetyl-hydrazide
3.2
Moderate
Bioisosteric replacement of phenyl with thiophene maintains activity.
Pharmacophore Mapping (DOT Visualization)
Figure 2: Pharmacophore map illustrating the structural requirements for biological activity. The N-1 and Terminal Hydrazone regions are the primary vectors for optimization.
Critical Analysis & Future Perspectives
The Lipophilicity "Goldilocks" Zone:
Research indicates a strict correlation between lipophilicity and cytotoxicity in this series. Compounds with a LogP between 3.12 and 4.94 consistently outperform others. This suggests that while the carbohydrazide is polar, the flanking aryl groups must provide sufficient lipophilicity to cross the cell membrane, but not so much that the compound becomes trapped in the lipid bilayer.
Hybridization Strategy:
The future of this scaffold lies in molecular hybridization. Converting the carbohydrazide into a 1,3,4-oxadiazole or 1,2,4-triazole ring (via cyclization) retains the geometric spacing but alters the hydrogen bonding profile and metabolic stability. These "masked" carbohydrazides are currently showing promise as next-generation EGFR inhibitors resistant to common mutations.
References
Knorr, L. (1883).[5][6] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry.
Fan, C.D., et al. (2010). Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry.
Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
Application Note: Strategic Synthesis of 1,3,4-Oxadiazole Scaffolds from 4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide
Executive Summary This guide details the synthetic methodologies for converting 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide (referred to herein as Compound 1 ) into functionalized 1,3,4-oxadiazole derivatives. The 4-iod...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic methodologies for converting 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide (referred to herein as Compound 1 ) into functionalized 1,3,4-oxadiazole derivatives.
The 4-iodo-1-methylpyrazole moiety is a high-value pharmacophore.[1] The N-methyl group ensures regiochemical stability (blocking tautomerization), while the C4-iodo substituent serves as a critical "synthetic handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification after the oxadiazole ring is constructed.
This document covers three primary cyclization pathways:
The transformation of hydrazide 1 into oxadiazoles provides a rigid bioisostere for amide or ester linkages, often improving metabolic stability and lipophilicity.
Workflow Visualization
Figure 1: Divergent synthetic pathways from the parent hydrazide. Note that the C4-iodo group remains intact, enabling further library expansion.
Target: 2-(4-iodo-1-methyl-1H-pyrazol-5-yl)-5-aryl-1,3,4-oxadiazole.
Mechanism: In situ formation of an acid chloride, hydrazide acylation, and subsequent cyclodehydration.
Reagents
Compound 1 (1.0 equiv)
Aromatic Carboxylic Acid (1.0 - 1.1 equiv)
Phosphorus Oxychloride (POCl₃) (5–8 mL per mmol of substrate)
Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, mix Compound 1 (e.g., 2.66 g, 10 mmol) and the substituted benzoic acid (10 mmol).
Addition: Add POCl₃ (15 mL) carefully. Caution: POCl₃ is corrosive and reacts violently with moisture.
Reaction: Heat the mixture under reflux (approx. 105–110 °C) for 4–6 hours.
Validation: Monitor by TLC (System: Hexane:EtOAc 6:4). The hydrazide spot (polar) should disappear, replaced by a less polar fluorescent spot.
Quenching (Critical): Cool the reaction mixture to room temperature. Slowly pour the oily residue onto crushed ice (approx. 200 g) with vigorous stirring.
Note: This step is highly exothermic. Maintain temperature <10 °C to prevent degradation.
Neutralization: Adjust pH to ~7–8 using solid sodium bicarbonate (NaHCO₃) or 10% NaOH solution.
Isolation: Filter the resulting precipitate. Wash with cold water (3 x 50 mL).
Purification: Recrystallize from ethanol or DMF/water mixture.
Protocol B: Thiolation via Carbon Disulfide (CS₂ Method)
Target: 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol.
Utility: The resulting thiol can be S-alkylated to form thioethers.
Reagents
Compound 1 (1.0 equiv)
Carbon Disulfide (CS₂) (2.5 equiv)
Potassium Hydroxide (KOH) (1.5 equiv)
Ethanol (95%, solvent)
Step-by-Step Methodology
Salt Formation: Dissolve KOH (0.84 g, 15 mmol) in Ethanol (20 mL). Add Compound 1 (2.66 g, 10 mmol) and stir at room temperature for 15 minutes.
Addition: Add CS₂ (1.5 mL, ~25 mmol) dropwise.
Reflux: Heat the mixture at reflux (80 °C) for 8–12 hours.
Safety: Evolution of H₂S gas may occur. Use a scrubber (NaOH trap) or a well-ventilated fume hood.
Workup: Distill off the excess solvent/CS₂ under reduced pressure.
Precipitation: Dissolve the residue in water (ice-cold). Acidify with dilute HCl (10%) to pH 2–3.
Isolation: The product precipitates as a solid (often the thione tautomer). Filter, wash with water, and recrystallize from ethanol.
Setup: Dissolve Compound 1 (10 mmol) in Methanol (30 mL).
Addition: Add solid NaHCO₃ (20 mmol) followed by BrCN (11 mmol).
Safety: BrCN is highly toxic and volatile. Handle in a hood.
Reaction: Stir at reflux for 2–4 hours.
Workup: Pour the reaction mixture into ice water.
Isolation: Filter the solid product.
Purification: Recrystallize from ethanol.
Critical Process Parameters (CPPs) & Optimization
The following table summarizes parameters that most significantly impact yield and purity for the POCl₃ route (Protocol A), which is the most common derivative pathway.
Parameter
Recommended Range
Impact of Deviation
POCl₃ Stoichiometry
5–8 mL / mmol
Too Low: Incomplete cyclization; sticky intermediates.Too High: Wasteful; difficult quenching.
Reaction Temperature
100–110 °C (Reflux)
Too Low: Reaction stalls at the diacylhydrazine stage.Too High: Decomposition of the iodo-pyrazole core.
Quenching pH
7.0 – 8.0
< 7.0: Product may remain protonated/soluble (lower yield).> 9.0: Risk of ring hydrolysis (opening the oxadiazole).
Iodo-Stability
Avoid reducing agents
The C4-I bond is stable to POCl₃/Acid, but avoid adding metals (Zn, Fe) during workup to prevent dehalogenation.
Mechanistic Insight (POCl₃ Route)
Understanding the mechanism aids in troubleshooting. The reaction proceeds through an imidoyl chloride intermediate.
Figure 2: Simplified mechanistic flow of the dehydrative cyclization.
Safety & Troubleshooting
Safety Hazards
POCl₃: Reacts explosively with water. When quenching, always add the reaction mixture to ice , never ice/water to the mixture.
CS₂: Neurotoxic and highly flammable (flash point -30 °C). Use only in a spark-proof hood.
Cyanogen Bromide: Hydrolyzes to release HCN. Keep bleach (sodium hypochlorite) nearby to neutralize spills.
Troubleshooting Guide
Problem: Low yield in POCl₃ method.
Solution: Ensure the carboxylic acid is dry. Moisture consumes POCl₃. If the acid is sterically hindered (e.g., ortho-substituted), extend reflux time to 12 hours.
Problem: Product is an oil/sticky gum.
Solution: Triturate the gum with cold diethyl ether or hexane to induce crystallization. The 1-methyl group aids solubility, but the 4-iodo group adds lipophilicity, making oils common if impurities are present.
Solution: Check proton NMR. If the C4-H signal appears (singlet ~7.5-8.0 ppm), deiodination occurred. This is rare in POCl₃ but can happen if the reaction is overheated (>140 °C) or if reducing impurities are present.
References
Husain, A., et al. (2022).[2][5] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[2] Molecules.[1][2][3][4][6][7][8][9][10][11] Retrieved from [Link]
Jha, K.K., et al. (2022).[2][5][8] Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. Journal of Chemical Reviews. Retrieved from [Link]
Guin, S., et al. (2011).[4] Iodine mediated oxidative cyclization of acylhydrazones into 1,3,4-oxadiazoles.[3][4][12][13] Organic Letters.[4] Retrieved from [Link]
palladium-catalyzed cross-coupling reactions of 4-iodo-pyrazole derivatives
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-Pyrazole Derivatives Introduction: The Strategic Importance of the 4-Iodo-Pyrazole Scaffold The pyrazole ring is a privileged scaffold in med...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-Pyrazole Derivatives
Introduction: The Strategic Importance of the 4-Iodo-Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, from anti-inflammatory drugs like Celecoxib to anticoagulants like apixaban.[1][2][3][4][5] The functionalization of this five-membered heterocycle is a cornerstone of modern synthetic strategy, allowing for the fine-tuning of a molecule's pharmacological properties.[6] Among the various positions on the pyrazole ring, the C4 position is a key site for modification.
Palladium-catalyzed cross-coupling reactions have revolutionized the way chemists construct complex molecules, providing mild and efficient methods for forming carbon-carbon and carbon-heteroatom bonds.[7][8][9] For the pyrazole core, the 4-iodo-pyrazole derivative stands out as a uniquely versatile and powerful building block.[10] The high reactivity of the carbon-iodine bond facilitates the crucial oxidative addition step in the catalytic cycle, making 4-iodopyrazoles excellent substrates for a wide range of coupling reactions.[7][11] This guide provides detailed application notes, mechanistic insights, and step-by-step protocols for the most common .
Part 1: The Engine of Innovation: The General Palladium Catalytic Cycle
At the heart of these transformations lies a common catalytic cycle involving a palladium(0) species.[8][12] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps:
Oxidative Addition: The catalytically active Pd(0) species inserts into the carbon-iodine bond of the 4-iodo-pyrazole, forming a Pd(II) intermediate. This is often the rate-determining step.[13]
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the iodide.[8] In C-N couplings, the amine coordinates to the palladium, followed by deprotonation by a base.[14]
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Part 2: The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating carbon-carbon bonds, particularly for synthesizing biaryl structures prevalent in pharmaceuticals.[6] It involves the coupling of the 4-iodo-pyrazole with an organoboron compound, typically a boronic acid or ester.[11]
Mechanism & Key Parameters
The reaction follows the general catalytic cycle, with the transmetalation step involving the transfer of the organic group from the boronic acid to the palladium center. The base is critical here; it activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation.[8][11]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Data Summary: Typical Conditions for Suzuki Coupling of 4-Iodo-Pyrazoles
Materials: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv), Arylboronic acid (1.0 equiv), Pd(PPh₃)₄ (2 mol%), Cs₂CO₃ (2.5 equiv), 1,2-Dimethoxyethane (DME) and Water (e.g., 3 mL DME, 1.2 mL H₂O), microwave vial.
Procedure:
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol), the corresponding arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.01 mmol, 11.6 mg), and Cs₂CO₃ (1.25 mmol, 407.3 mg).[15]
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
Purge the vial head-space with nitrogen or argon and securely seal the cap.
Place the vial in the microwave reactor and irradiate at a constant temperature of 90-120 °C for 5-20 minutes.[6][15]
After the reaction is complete, cool the vial to room temperature using compressed air.
Perform work-up and purification as described in the conventional protocol (steps 6-8).
Part 3: The Sonogashira Coupling: Accessing C(sp²)–C(sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to 4-alkynyl-pyrazole derivatives.[18] These structures are valuable in medicinal chemistry and materials science.[7] The reaction is uniquely characterized by its dual catalytic system, typically employing a palladium catalyst and a copper(I) co-catalyst.[19][20]
Mechanism & Key Parameters
The catalytic cycle involves the standard oxidative addition of the 4-iodo-pyrazole to Pd(0). The key difference lies in the role of the copper co-catalyst. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-I complex, regenerating the copper(I) salt and forming the Ar-Pd(II)-alkynyl intermediate, which then undergoes reductive elimination.[18][21]
Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ are commonly used.[18][20]
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its presence significantly accelerates the reaction.
Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It serves both to deprotonate the alkyne and to act as a solvent.
Solvent: Anhydrous, degassed solvents such as DMF, THF, or the amine base itself are used.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol
Protocol 3.1: General Procedure for Sonogashira Coupling [7][20]
In a dry Schlenk flask under an inert atmosphere, dissolve the 4-iodo-pyrazole (1.0 mmol) in anhydrous, degassed Et₃N (10 mL) and DMF (5 mL, if needed for solubility).
Add the terminal alkyne (1.2 mmol), followed by PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.05 mmol).
Stir the mixture at room temperature or heat gently (40-60 °C) as needed. The reaction is often rapid.
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the product by flash column chromatography.
Part 4: The Heck-Mizoroki Reaction: Olefin Functionalization
The Heck reaction creates a C-C bond between the 4-iodo-pyrazole and an alkene, typically yielding a 4-vinyl-pyrazole derivative.[22][23] This reaction is a powerful tool for introducing alkenyl groups.
Mechanism & Key Parameters
After the initial oxidative addition of the 4-iodo-pyrazole to Pd(0), the alkene coordinates to the palladium(II) complex.[12] This is followed by migratory insertion of the pyrazole group onto the alkene. The final step is a β-hydride elimination, which forms the double bond of the product and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this hydride species.[12][23]
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a very common and cost-effective precatalyst.[22]
Ligands: Phosphine ligands like triphenylphosphine (PPh₃) or more specialized bulky ligands can be used to stabilize the catalyst and improve yields.[22]
Base: A hindered amine base like triethylamine or an inorganic base like potassium carbonate is crucial for regenerating the catalyst.[22]
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.
Experimental Protocol
Protocol 4.1: General Procedure for Heck Coupling [23][24]
To a Schlenk tube, add the 4-iodo-pyrazole (1.0 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
Evacuate and backfill with an inert gas three times.
Add anhydrous, degassed DMF (8 mL) followed by the alkene (1.5 mmol).
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC).
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify the residue by column chromatography.
Part 5: The Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 4-amino-pyrazole derivatives from primary or secondary amines.[14][25] This reaction has largely replaced harsher classical methods for N-arylation.
Mechanism & Key Parameters
The catalytic cycle begins with the oxidative addition of the 4-iodo-pyrazole to Pd(0).[25] The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the 4-amino-pyrazole product and regenerates the Pd(0) catalyst.[14][25]
Palladium Precatalyst: Air-stable precursors like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[26]
Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos, BINAP) are essential for promoting the reductive elimination step, which is often challenging.[26][27][28]
Base: A strong, sterically hindered base is required, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[28]
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary.
Experimental Protocol
Protocol 5.1: General Procedure for Buchwald-Hartwig Amination [26][29][30]
In a glovebox or under a strong flow of inert gas: To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
Add the 4-iodo-pyrazole (1.0 mmol) and seal the tube.
Remove the tube from the glovebox and add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
Heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction by TLC/LC-MS.
After completion, cool the mixture, quench carefully by adding saturated aqueous NH₄Cl, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography.
Part 6: The Stille Coupling: An Alternative C-C Bond Formation
The Stille reaction couples the 4-iodo-pyrazole with an organostannane (organotin) reagent.[13] It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback.[31]
Mechanism & Key Parameters
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[14][31] In the transmetalation step, the organic group is transferred from the tin reagent to the palladium center.
Palladium Catalyst: Pd(PPh₃)₄ is highly effective and commonly used. Air-stable Pd(II) precursors like Pd(OAc)₂ can also be used with external ligands.[13][32]
Organostannane: A variety of organotin reagents (vinyl, aryl, alkynyl) can be used.
Additives: In some cases, additives like copper(I) salts or lithium chloride (LiCl) can accelerate the transmetalation step.[31]
Solvent: Anhydrous, degassed solvents like toluene, dioxane, or DMF are standard.[13]
Experimental Protocol
Protocol 6.1: General Procedure for Stille Coupling [13][31]
To a dry Schlenk flask, add the 4-iodo-pyrazole (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).
Evacuate and backfill with an inert gas three times.
Add anhydrous, degassed toluene (10 mL) followed by the organostannane reagent (1.1 mmol).
Heat the reaction mixture to 80-110 °C and stir.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
To facilitate removal of tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF), which causes the tin halides to precipitate. Stir for 1 hour, then filter through a pad of Celite.
Extract the filtrate with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
Treat the crude product solution with a palladium scavenger or perform additional washes.
References
BenchChem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
R Discovery. (2024, October 22). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions.
Li, X., Yu, Y., & Tu, Z. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1287.
Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery.
ResearchGate. (2025, August 10). Synthesis of 4-iodopyrazoles: A Brief Review.
Li, X., Yu, Y., & Tu, Z. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC.
Benchchem. (n.d.). Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
ResearchGate. (n.d.). Scope investigation of 4‐iodo‐1‐aryl‐1H‐pyrazoles 4 a‐n.[a,b].
Zhang, Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 794-798.
Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways.
Peglow, T. J., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal, 19(23), e202400749.
MDPI. (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”.
Beilstein Journal of Organic Chemistry. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
Benchchem. (n.d.). The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide.
Hu, J. T., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 794-798.
Harusawa, S., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370.
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690.
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform, 42(15).
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.
Wikipedia. (n.d.). Heck reaction.
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
Negishi, E., et al. (2011). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
Wang, H., et al. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827.
Organic Chemistry Portal. (n.d.). Heck Reaction.
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1060-1068.
Nature Communications. (2018, November 16). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
Semantic Scholar. (2021, June 2). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
Royal Society of Chemistry. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
MDPI. (2015, January 22). Palladium Catalysts for Cross-Coupling Reaction.
Chemistry LibreTexts. (2023, June 30). Stille Coupling.
Microwave-Assisted Synthesis of 4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the microwave-assisted synthesis of derivatives from 4-iodo-1-methyl-1H-pyrazole-5-carbohyd...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the microwave-assisted synthesis of derivatives from 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The integration of a carbohydrazide moiety offers a versatile scaffold for the development of novel therapeutics.[1][4] Microwave-assisted organic synthesis (MAOS) presents a green and efficient alternative to conventional heating methods, offering accelerated reaction times, improved yields, and enhanced product purity.[5][6][7][8] This document outlines the fundamental principles of microwave chemistry, detailed experimental protocols for synthesis, and potential applications of the resulting compounds in drug discovery.
Introduction: The Significance of Pyrazole Scaffolds and Microwave Synthesis
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[3][9] Its derivatives are known to exhibit a wide spectrum of biological activities.[1][3][10] The title compound, 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide, serves as a key building block for creating diverse molecular libraries. The iodo-substituent at the C4 position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of functional groups.[11] The carbohydrazide functional group is a well-known pharmacophore that can be readily converted into various heterocyclic systems or used for creating hydrazone linkages, further expanding the chemical space for drug development.[1][9]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[12][13] Unlike conventional heating which relies on thermal conduction, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][7][14] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[6][7][8]
Dipolar Polarization: Polar molecules attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, resulting in a rapid increase in temperature.[5][6][14]
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the electric field, causing collisions and generating heat.[8]
This direct energy transfer often leads to significantly reduced reaction times (from hours to minutes), higher yields, and cleaner reaction profiles with fewer byproducts.[7][8][12]
General Reaction Scheme and Mechanism
The synthesis of derivatives from 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction with various aldehydes or ketones to form the corresponding hydrazones. This reaction is often catalyzed by a small amount of acid.
Reaction Scheme:
Caption: General workflow for the synthesis of pyrazole hydrazones.
The mechanism involves the nucleophilic attack of the terminal nitrogen of the carbohydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration, which is accelerated by microwave irradiation, to yield the stable hydrazone product. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
Detailed Experimental Protocol
This protocol describes a general procedure for the microwave-assisted synthesis of a hydrazone derivative from 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide and a representative aromatic aldehyde.
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide (1.0 mmol).
Addition of Aldehyde: Add the substituted aromatic aldehyde (1.05 mmol, 1.05 equivalents).
Solvent and Catalyst: Add 3-5 mL of ethanol to the vial, followed by 2-3 drops of glacial acetic acid.
Vial Sealing: Securely cap the reaction vial.
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows (these may require optimization for different substrates):
Temperature: 100-120 °C
Power: 100-200 W
Reaction Time: 5-15 minutes
Stirring: On
Reaction Monitoring: After the initial set time, cool the vial to room temperature and check the reaction progress using TLC. If the reaction is incomplete, it can be subjected to further irradiation.
Work-up: Once the reaction is complete, cool the vial to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Data Presentation: Optimizing Reaction Conditions
The efficiency of microwave-assisted synthesis is highly dependent on parameters such as solvent, temperature, and reaction time. The following table provides a hypothetical optimization study for the synthesis of a pyrazole hydrazone.
Entry
Solvent
Temperature (°C)
Time (min)
Power (W)
Yield (%)
1
Ethanol
100
10
150
85
2
Methanol
100
10
150
82
3
Isopropanol
100
10
150
78
4
Acetonitrile
100
10
150
75
5
Ethanol
80
15
100
70
6
Ethanol
120
5
200
92
Note: The optimal conditions will vary depending on the specific reactants used. Polar protic solvents like ethanol are often effective for this type of condensation reaction under microwave irradiation.
Visualization of the Synthetic Workflow
Caption: Step-by-step workflow for microwave-assisted pyrazole hydrazone synthesis.
Applications in Drug Development
Pyrazole carbohydrazide derivatives are versatile scaffolds with a wide range of reported biological activities, making them attractive candidates for drug discovery programs.
Anticancer Agents: Numerous studies have reported the potent antitumor activity of pyrazole carbohydrazide derivatives.[2][3] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][4] The ability to easily diversify the scaffold through microwave synthesis allows for the rapid generation of compound libraries for screening against different cancer targets.
Antimicrobial Agents: The pyrazole carbohydrazide core has been incorporated into molecules with significant antibacterial and antifungal properties.[15][16] These compounds can be further optimized to target drug-resistant strains of bacteria and fungi.
Anti-inflammatory and Analgesic Activity: Certain pyrazole derivatives have a long history of use as anti-inflammatory and analgesic drugs.[1][3] Novel derivatives synthesized from 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide can be evaluated for their potential to modulate inflammatory pathways.
Other Therapeutic Areas: The biological activity of pyrazole derivatives extends to antidepressant, anticonvulsant, and antiparasitic applications.[1]
The use of microwave-assisted synthesis accelerates the drug discovery process by enabling the rapid and efficient synthesis of novel compounds for biological evaluation.
Conclusion
Microwave-assisted synthesis is a powerful tool for the rapid and efficient preparation of derivatives from 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide. This technology offers significant advantages over conventional heating methods, including shorter reaction times, higher yields, and a greener chemical process. The resulting pyrazole carbohydrazide derivatives are valuable scaffolds for the development of new therapeutic agents across a range of diseases. This application note provides a solid foundation for researchers to explore the synthesis and application of this important class of compounds.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
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Aydın, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023).
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (n.d.).
Khdhiri, E., et al. (2022). Microwave-assisted synthesis and reactivity of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties. Taylor & Francis.
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Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - MDPI. (2025).
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Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed. (n.d.).
Microwave Assisted Improved Method for the Synthesis of Pyrazole Containing 2,4,-Disubstituted Oxazole-5-one and their Antimicrobi - Semantic Scholar. (n.d.).
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - ResearchGate. (2025).
Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity - Academia.edu. (n.d.).
Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (2025).
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.).
Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - Taylor & Francis. (2025).
Current status of pyrazole and its biological activities - PMC. (n.d.).
Technical Support Center: Purification of Pyrazole-5-Carbohydrazide Intermediates
Welcome to the Technical Support Center for the purification of pyrazole-5-carbohydrazide intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the co...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of pyrazole-5-carbohydrazide intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying these valuable heterocyclic compounds. Pyrazole-5-carbohydrazides are crucial building blocks in medicinal chemistry, known for their wide range of biological activities.[1][2] However, achieving the high purity required for downstream applications can be a significant challenge.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The information presented here is grounded in established scientific principles and practical, field-proven insights to ensure you can confidently optimize your purification protocols.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of pyrazole-5-carbohydrazide intermediates, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield After Recrystallization
Q: My yield of pyrazole-5-carbohydrazide is significantly lower than expected after recrystallization. What are the potential causes and how can I improve it?
A: Low recovery from recrystallization is a common issue that can often be rectified by carefully evaluating your solvent system and cooling process.
Possible Cause 1: Inappropriate Solvent Choice or Excessive Solvent Volume. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3]
Solution:
Solvent Screening: If you suspect an inappropriate solvent, perform small-scale solubility tests with a variety of solvents. Common and often effective solvent systems for pyrazole derivatives include ethanol, methanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[4][5][6]
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated crude material until it just dissolves.[3]
Recover from Mother Liquor: If you suspect significant product loss, you can try to recover it from the mother liquor by partially evaporating the solvent and cooling again to induce further crystallization.
Possible Cause 2: Cooling the Solution Too Rapidly. Rapid cooling can lead to the formation of small, impure crystals or even cause the product to "oil out" instead of crystallizing.[3][7]
Solution:
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This encourages the formation of larger, purer crystals.
Insulation: For very sensitive compounds, insulating the flask can further slow the cooling process.
Possible Cause 3: Premature Crystallization During Hot Filtration. If you are performing a hot filtration step to remove insoluble impurities, your product may crystallize on the filter paper or in the funnel.
Solution:
Pre-heat Funnel and Flask: Use a pre-heated funnel and receiving flask to prevent a drop in temperature during filtration.
Add Excess Solvent: Add a small amount of extra hot solvent before filtration to ensure the compound remains in solution. This excess can be carefully evaporated after filtration.
Issue 2: Persistent Impurities After Purification
Q: After purification by recrystallization or column chromatography, I still observe impurities in my pyrazole-5-carbohydrazide, as indicated by TLC or NMR. How can I remove these?
A: The nature of the impurity will dictate the best approach for its removal. Common impurities include unreacted starting materials, side-products from the synthesis, or degradation products.
Identification: Compare the analytical data (TLC, NMR) of your purified product with that of the starting materials.[8]
Solution:
Optimize Reaction: The most effective solution is to ensure the reaction goes to completion. This may involve increasing the reaction time, temperature, or using an excess of one reagent (often hydrazine hydrate).[8]
Recrystallization: A carefully chosen recrystallization solvent can often separate the product from the starting materials due to differences in polarity and solubility.[8]
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool for separating compounds with different polarities.[8][9]
Identification: The formation of regioisomers is a common issue in pyrazole synthesis, especially with unsymmetrical starting materials.[10] These can be difficult to distinguish without careful spectroscopic analysis.
Solution:
Optimize Reaction Conditions: Reaction conditions such as solvent, temperature, and pH can influence the formation of side-products.[10] Experiment with these parameters to favor the desired product.
Column Chromatography: This is often the most effective method for separating isomers. A gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.[11][12]
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution.[13]
Impurity: Colored Impurities.
Cause: Colored impurities can arise from the decomposition of reagents like hydrazine or from side reactions at elevated temperatures.[10]
Solution:
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration.[10]
Reaction at Lower Temperature: If possible, running the reaction at a lower temperature may prevent the formation of these impurities.[10]
Issue 3: Product "Oiling Out" During Recrystallization
Q: Instead of forming crystals, my pyrazole-5-carbohydrazide separates as an oil upon cooling. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a highly supersaturated solution or the presence of impurities.[7]
Solution 1: Re-dissolve and Cool Slowly.
Heat the solution to re-dissolve the oil.
Add a small amount of additional hot solvent to reduce the saturation level.[7]
Allow the solution to cool much more slowly.
Solution 2: Induce Crystallization.
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[7]
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[7]
Solution 3: Change the Solvent System. If the problem persists, the chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.
Issue 4: Difficulty with Column Chromatography
Q: I'm having trouble purifying my pyrazole-5-carbohydrazide using silica gel column chromatography. The compound either doesn't move from the origin or streaks badly.
A: Pyrazole-5-carbohydrazides are often polar compounds, which can present challenges for standard silica gel chromatography.
Problem: Compound is too Polar and Doesn't Elute.
Cause: The compound is strongly adsorbed to the acidic silica gel stationary phase.
Solution:
Increase Mobile Phase Polarity: Drastically increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, switch to dichloromethane/methanol or even add a small amount of ammonia in methanol.[7] A gradient elution from a less polar to a more polar solvent system is often effective.[7][12]
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[7] Alternatively, reversed-phase chromatography on a C18 column with a polar mobile phase (e.g., water/acetonitrile) can be very effective for highly polar compounds.[7]
Problem: Compound Streaks on the TLC Plate and Column.
Cause: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica gel surface.
Solution:
Add a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine or ammonia to your mobile phase.[4][7][11] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Deactivate the Silica Gel: You can pre-treat the silica gel with triethylamine before packing the column.[14]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing pyrazole-5-carbohydrazide intermediates?
A1: Ethanol and methanol are excellent starting points for recrystallization as they are polar enough to dissolve many pyrazole derivatives when hot, but solubility often decreases significantly upon cooling.[1][5][15] For less polar analogs, a mixed solvent system like ethyl acetate/hexane can be effective.[6][9] Aqueous ethanol is also a commonly used and effective solvent system.[8]
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your column.[11][16] Before running the column, identify a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3. This will generally provide good separation on the column. Collect fractions from the column and spot them on a TLC plate to identify which fractions contain your pure product.
Q3: My compound appears to be decomposing on the silica gel column. What can I do?
A3: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel.[7]
Test for Stability: First, spot your compound on a TLC plate and let it sit for about an hour before eluting to see if any degradation occurs.[7]
Deactivate the Silica: As mentioned in the troubleshooting section, adding a base like triethylamine to the eluent can help.[7][11]
Use an Alternative Stationary Phase: Switching to neutral alumina or using reversed-phase chromatography can prevent decomposition.[7]
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography.[11]
Q4: What is "dry loading" and when should I use it for column chromatography?
A4: Dry loading involves adsorbing your crude product onto a small amount of silica gel (or another inert solid like Celite) before loading it onto the column.[7][14] This is particularly useful when your compound is not very soluble in the initial, less polar mobile phase. It often results in better separation and sharper bands compared to loading the sample as a concentrated solution.
Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure
Place the crude pyrazole-5-carbohydrazide in an Erlenmeyer flask.
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
Continue adding small portions of the hot solvent until the solid just dissolves.
If the solution is colored or contains insoluble impurities, perform a hot filtration.
Allow the clear solution to cool slowly to room temperature.
Once crystals have formed, cool the flask in an ice bath to maximize precipitation.
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1][8]
Protocol 2: Flash Column Chromatography with Basic Modifier
Prepare the Slurry: In a beaker, make a slurry of silica gel in the initial, least polar mobile phase (e.g., 99:1 ethyl acetate/triethylamine).[11]
Pack the Column: Pour the slurry into the column and allow the silica to pack evenly, draining the excess solvent until it is level with the top of the silica bed.[11]
Load the Sample: Dissolve the crude product in a minimum amount of a suitable solvent and apply it carefully to the top of the column. Alternatively, use the dry loading method.
Elute: Begin elution with the mobile phase, gradually increasing the polarity if necessary (gradient elution).[12]
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator.[11]
Table 1: Common Recrystallization Solvents for Pyrazole Derivatives
minimizing side products in the synthesis of pyrazole Schiff bases
Welcome to the Heterocycle Synthesis Technical Support Center . You have reached the Tier 3 Application Engineering team. Below is your customized troubleshooting and optimization guide for minimizing side products in th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Heterocycle Synthesis Technical Support Center . You have reached the Tier 3 Application Engineering team.
Below is your customized troubleshooting and optimization guide for minimizing side products in the synthesis of pyrazole-derived Schiff bases (imines). This guide prioritizes mechanistic control to ensure high purity and yield.
Subject: Optimization of Aminopyrazole-Aldehyde Condensation
Goal: Maximize E-imine formation; Minimize aldol condensation, hydrolysis, and fused-ring cyclization.
🔬 Module 1: The "Golden Standard" Protocol (and Why It Fails)
Most users attempt a standard reflux in ethanol. When this fails (low yield, oil formation), it is usually due to a lack of equilibrium management or pH control .
The Protocol (Optimized)
Stoichiometry: 1.0 equiv Aminopyrazole : 1.05 equiv Aldehyde. (Slight excess of aldehyde drives the amine to completion; aldehyde is easier to wash away).
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Crucial: Must be dry to prevent hydrolysis.
Catalyst: Glacial Acetic Acid (GAA), 2-3 drops per mmol.
Condition: Reflux for 2–4 hours (Conventional) or 80°C for 5–10 mins (Microwave).
📉 Troubleshooting The Standard Workflow
Symptom
Probable Cause
Corrective Action
Product is a sticky oil / Tar
Aldol Condensation (Self-reaction of aldehyde).
Reduce pH. If the medium is too basic (from the amine), aldehydes with -protons self-polymerize. Add slightly more GAA to buffer the basicity.
Low Yield / Starting Material Remains
Equilibrium Reversal (Hydrolysis).
Water Removal. The reaction produces water. Use a Dean-Stark trap (if in toluene) or add activated 4Å Molecular Sieves to the ethanol reflux.
Precipitate is not the Schiff Base
Cyclization (Fused Ring Formation).
Check C-4 Reactivity. Aminopyrazoles are amphoteric nucleophiles. If the C-4 position is unsubstituted, it can attack the aldehyde, leading to pyrazolo[3,4-b]pyridines (fused systems). Solution: Lower temperature or block C-4.
🧠 Module 2: Mechanistic Control (The "Why")
To minimize side products, you must understand the competition between the desired pathway (Imine formation) and the parasitic pathways (Aldol, Michael, Cyclization).
Signaling Pathway: Reaction Divergence
The following diagram illustrates where your reaction usually goes wrong.
Figure 1: Reaction divergence showing the critical dehydration step vs. parasitic side reactions.
⚡ Module 3: Advanced Optimization Techniques
FAQ: "Why is my product degrading?"
Answer: Thermal instability. Schiff bases can be sensitive to prolonged heating.
Solution: Switch to Microwave-Assisted Organic Synthesis (MAOS) .
Comparative Data: Conventional vs. Microwave
Data derived from comparative studies on phenyl-1H-pyrazoles [1][2].[1][2]
Parameter
Conventional Reflux
Microwave (MAOS)
Advantage
Time
2 – 6 Hours
2 – 10 Minutes
Prevents thermal degradation of sensitive groups.
Yield
60 – 80%
85 – 98%
Kinetic control favors the imine over thermodynamic side products.
Mix 1 mmol aminopyrazole + 1 mmol aldehyde in a microwave vial.
Add minimal EtOH (0.5–1 mL) to create a slurry.
Add 1 drop Glacial Acetic Acid.
Irradiate at 150W / 80°C for 2–5 minutes .
Cool on ice; filter precipitate.
🧹 Module 4: Purification & Workup
Never use column chromatography for Schiff bases if possible; the silica gel is acidic and contains water, which often hydrolyzes the imine back to the aldehyde and amine during the column run.
Recommended Purification: Recrystallization
If your crude solid is impure, use the Binary Solvent System :
Dissolve crude product in hot Ethanol (Good solvent).
Add Water (Poor solvent) dropwise until turbidity persists.
Allow to cool slowly to RT, then 4°C.
Alternative: If very insoluble, use DMF/Water or Hot Acetonitrile [3].
📚 References
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. PubMed.
The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem Technical Support.
Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde. Academia.edu.
Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. Journal of Chemical and Pharmaceutical Research.
Technical Support: Stability Protocol for 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
Executive Summary This guide addresses the stability profile of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide . As a Senior Application Scientist, I have synthesized the technical data below to assist researchers in avoid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the stability profile of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide . As a Senior Application Scientist, I have synthesized the technical data below to assist researchers in avoiding degradation during synthesis, purification, and storage.
The Core Stability Thesis:
Acidic Media: The molecule is kinetically stable at room temperature due to protonation of the terminal nitrogen, which inhibits nucleophilic attack. However, thermal stress in acid triggers irreversible hydrolysis to the carboxylic acid.
Basic Media: The molecule exhibits moderate hydrolytic stability (often surviving hydrazine reflux during synthesis) but is highly susceptible to oxidative degradation in the presence of air and base.
The Iodine Factor: The C-I bond at position 4 is chemically robust against non-oxidizing acids/bases but is photolabile .
Module 1: Stability in Acidic Media
The Mechanism: Salt Formation vs. Hydrolysis
In acidic environments (pH < 4), the terminal amino group (
) of the hydrazide is protonated to form the hydrazonium salt ().
Kinetic Protection: This protonation creates a cationic shield. The positive charge repels the approach of water (a nucleophile) to the carbonyl carbon, making the hydrazide more resistant to hydrolysis than the neutral form at ambient temperatures [1].
Thermal Degradation: If heated (
C) in strong acid (e.g., 1M HCl), the activation energy barrier is overcome. Water attacks the carbonyl, leading to cleavage of the C-N bond, releasing hydrazine and the parent carboxylic acid (4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid).
Troubleshooting Guide: Acidic Conditions
Symptom
Probable Cause
Diagnostic / Solution
Precipitate forms immediately upon adding acid.
Salt Formation (Not Degradation). The hydrochloride salt of the hydrazide is likely less soluble than the neutral form.
Test: Neutralize a small aliquot with mild base (NaHCO). If the solid redissolves or the original hydrazide is recovered, it was just the salt.
Loss of hydrazide peak in HPLC over time (Room Temp).
Trace Metal Contamination. Metals can catalyze hydrolysis or deiodination even in mild acid.
Action: Add EDTA to the buffer or ensure high-purity solvents are used.
New peak at RRT ~1.2 (more hydrophobic) appearing after heating.
Hydrolysis. Conversion to the carboxylic acid.
Action: Lower temperature. If acid catalysis is required for a subsequent reaction, consider using a Lewis acid (e.g., Sc(OTf)) instead of Brønsted acid.
Visualization: Acid-Catalyzed Hydrolysis Pathway
Figure 1: The protonation of the hydrazide acts as a "Kinetic Trap" at room temperature. High thermal energy is required to push the equilibrium toward the tetrahedral intermediate and final hydrolysis.
Module 2: Stability in Basic Media
The Mechanism: The Oxidation Trap
Researchers often assume hydrolysis (saponification) is the main risk in base. However, for hydrazides, oxidation is the silent killer.
Hydrolytic Resistance: This molecule is typically synthesized by refluxing the corresponding ester with hydrazine hydrate (a highly basic, nucleophilic environment) [2]. The fact that it survives synthesis proves it has significant hydrolytic stability in base.
Oxidative Instability: In the presence of base (pH > 8) and oxygen, the hydrazide group (
) can be oxidized to the diimide () or diazenyl species, which decompose to form the carboxylic acid or radical byproducts. This is often accompanied by a color change (yellow/brown) [3].
Troubleshooting Guide: Basic Conditions
Symptom
Probable Cause
Diagnostic / Solution
Solution turns yellow/brown rapidly in base.
Air Oxidation. Deprotonated hydrazide reacting with dissolved oxygen.
Action: Degas all basic buffers with Argon/Nitrogen for 15 mins before use. Add a mild antioxidant (e.g., Ascorbic acid) if compatible.
Slow disappearance of starting material (days).
Saponification. Base-catalyzed hydrolysis to carboxylate.
Action: Store at 4°C. Avoid strong bases (NaOH/KOH) for long durations; prefer carbonate or tertiary amine bases.
Violent bubbling upon acidification after base treatment.
Decarboxylation (Rare). If the pyrazole ring is electron-deficient enough, the hydrolyzed acid might decarboxylate.
Action: This is unlikely for this specific scaffold unless heated, but monitor CO evolution.
Module 3: The Iodine Variable (Photostability)
The iodine atom at the C4 position is a heavy, soft halogen. While stable to the acid/base conditions described above, it introduces a specific vulnerability: Photolytic Deiodination .
Risk: Exposure to ambient UV/blue light can homolytically cleave the C-I bond, generating a radical pair. In a solvent, this leads to hydro-deiodination (replacement of I with H).
Protocol:
Amber Glassware: Mandatory for all storage and reaction vessels.
Foil Wrapping: If amber glass is unavailable, wrap flasks in aluminum foil.
Monitor: If you see a "clean" conversion to a product with Mass = (M - 126 + 1), you have lost the iodine.
Standardized Stability Assay Protocol
Use this protocol to validate the stability of your specific batch before committing to expensive downstream steps.
Materials:
HPLC System (C18 Column).
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
Test Compound: 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide.[1]
Procedure:
Preparation: Prepare a 1 mg/mL stock solution in DMSO.
Stress Conditions:
Acid:[1][2][3][4] Dilute stock 1:10 into 0.1 M HCl.
Base: Dilute stock 1:10 into 0.1 M NaHCO
(degassed).
Control: Dilute stock 1:10 into Water.
Incubation: Hold all samples at 25°C for 24 hours .
Analysis: Inject at T=0 and T=24h.
Acceptance Criteria:
98% recovery in Acid (Peak area unchanged).
95% recovery in Base (Check for oxidation peaks).
Decision Tree for Troubleshooting Degradation
Figure 2: Diagnostic logic flow for identifying the root cause of instability based on visual and mass spectral data.
References
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[5] [Link]
Establishes the fundamental kinetic stability of hydrazonium ions in acidic media.
Lian, S., et al. (2007).[6] Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells.[6] Bioorganic & Medicinal Chemistry, 15(21), 6893–6899.
Demonstrates the synthesis of pyrazole-5-carbohydrazides via hydrazine reflux, confirming basic stability.
Gao, Y., et al. (2016). Recent advances in the synthesis of hydrazides. RSC Advances, 6, 68324-68345.
Reviews general reactivity, including oxidative sensitivity of hydrazides in basic conditions.
Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Characteristic Peaks of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
For Immediate Release [CITY, STATE] – In the intricate landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. For researchers and professionals in these f...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
[CITY, STATE] – In the intricate landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. For researchers and professionals in these fields, understanding the structural nuances of molecules is a critical step in predicting their behavior and potential applications. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide, a promising heterocyclic compound. By dissecting its expected vibrational modes and comparing them with related structures, this document serves as a valuable resource for the scientific community.
Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, resulting in a unique absorption spectrum that acts as a molecular "fingerprint."[2] This fingerprint provides invaluable information about the functional groups present in a molecule and its overall structure. For a molecule like 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide, with its distinct pyrazole core, carbohydrazide side chain, and iodine substituent, FTIR spectroscopy offers a rapid and effective method for structural confirmation and purity assessment.
Experimental Protocol: Synthesis and FTIR Analysis
Proposed Synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
The synthesis of the title compound can be envisioned as a multi-step process starting from commercially available precursors. A potential synthetic pathway is outlined below. It is imperative that all reactions are carried out by trained professionals in a controlled laboratory setting.
Caption: Logical relationship between FTIR spectral regions and expected peaks for 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide.
Conclusion: A Guide for the Modern Researcher
This comparative guide provides a robust framework for the interpretation of the FTIR spectrum of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide. By leveraging data from analogous structures, we can confidently predict the locations of key characteristic peaks. This information is crucial for researchers in the synthesis and application of novel heterocyclic compounds, enabling them to verify their molecular structures with a high degree of certainty. As the landscape of drug discovery and materials science continues to evolve, the fundamental principles of spectroscopic analysis remain an indispensable tool in the chemist's arsenal.
References
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). A full vibrational assignment of carbohydrazide based on the B3LYP/cc-pVTZ level of theory. Retrieved from [Link]
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
ResearchGate. (n.d.). Assignment of Fundamental Vibrations of Hydrazo Derivatives. Carbohydrazide and Diprotonated Carbohydrazide | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... Retrieved from [Link]
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives | Request PDF. Retrieved from [Link]
CORE. (2014). Research Article Structural, Electronic, and Vibrational Properties of Isoniazid and Its Derivative N-Cyclopentylidenepyridine-4-carbohydrazide. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectrum of 4-iodo-2,5-dimethylphenol. Retrieved from [Link]
ResearchGate. (2015). (PDF) Structural, Electronic, and Vibrational Properties of Isoniazid and Its Derivative N-Cyclopentylidenepyridine-4-carbohydrazide: A Quantum Chemical Study. Retrieved from [Link]
International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]
Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
European Journal of Chemistry. (2015). Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. Retrieved from [Link]
RJPBCS. (n.d.). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]
Rsc.org. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Retrieved from [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
YouTube. (2023). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. Retrieved from [Link]
PMC. (n.d.). Comprehensive Review on Application of FTIR Spectroscopy Coupled with Chemometrics for Authentication Analysis of Fats and Oils in the Food Products. Retrieved from [Link]
Comparative Guide to Mass Spectrometry Fragmentation: Pyrazole-5-Carbohydrazides
Executive Summary Pyrazole-5-carbohydrazides represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties.[1] Structural elucidation of these compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyrazole-5-carbohydrazides represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties.[1] Structural elucidation of these compounds relies heavily on Mass Spectrometry (MS).[2] This guide provides a comparative technical analysis of fragmentation behaviors under Electrospray Ionization (ESI) versus Electron Impact (EI) , detailing specific cleavage pathways, diagnostic ions, and validated experimental protocols.
The Chemical Scaffold & MS Relevance
The pyrazole-5-carbohydrazide core consists of a 5-membered aromatic heterocycle (pyrazole) substituted with a carbohydrazide group (
) at the 5-position.
Primary Analytical Challenge: Distinguishing between isomeric forms (e.g., 3- vs. 5-substituted pyrazoles) and confirming the integrity of the labile hydrazide tail.
MS Utility: MS provides not just molecular weight confirmation but, through fragmentation (MS/MS), reveals the connectivity of the amide/hydrazide linkage and the substitution pattern of the pyrazole ring.
Comparative Analysis: Ionization Techniques
For researchers characterizing these derivatives, the choice of ionization method dictates the information yield.
Table 1: Performance Comparison (ESI vs. EI)
Feature
Electrospray Ionization (ESI-MS/MS)
Electron Impact (EI-MS)
Ionization Type
Soft Ionization. Proton transfer dominates.
Hard Ionization. High-energy electron bombardment (70 eV).
Best for confirming MW and analyzing labile side chains (hydrazide).
Best for structural fingerprinting and ring-specific degradation.
Key Limitation
May form clusters/dimers (); requires optimization of cone voltage.
Molecular ion often missing for unstable hydrazides; not suitable for thermolabile derivatives.
Recommendation: Use ESI-MS/MS for initial confirmation and metabolic stability studies. Use EI-MS for library matching and detailed structural elucidation of stable synthetic intermediates.
Deep Dive: Fragmentation Pathways
Understanding the specific bond cleavages is essential for interpreting spectra.[2][3] The fragmentation of pyrazole-5-carbohydrazides follows three distinct mechanistic pillars.
Mechanism A: The Hydrazide Cleavage (Dominant in ESI)
The carbohydrazide side chain is the most fragile part of the molecule.
Loss of Ammonia (
): The terminal amino group is lost, often yielding a cyclic oxadiazole intermediate.
Observation:
.
Loss of Hydrazine (
): Cleavage of the amide bond generates the acylium ion ().
): Often observed in ortho-substituted derivatives via cyclodehydration.
Mechanism B: The Acylium-Aryl Transition
Following the loss of the hydrazide tail, the remaining acylium ion degrades further.
Decarbonylation: Ejection of Carbon Monoxide (
).
Observation:
.
Result: Formation of the bare pyrazolium cation.
Mechanism C: Pyrazole Ring Fission (Dominant in EI)
Under high energy (EI), the aromatic ring itself fragments.
Loss of HCN/Nitrogen: The pyrazole ring typically cleaves to lose
(27 Da) or (28 Da), often requiring significant internal energy.
RDA (Retro-Diels-Alder): If the pyrazole is partially saturated (pyrazoline), RDA mechanisms dominate, splitting the ring across the N-N bond.
Visualization of Fragmentation Pathways
The following diagram illustrates the logical flow of fragmentation for a generic Pyrazole-5-Carbohydrazide (
) under ESI-MS/MS conditions.
Figure 1: ESI-MS/MS fragmentation tree for Pyrazole-5-Carbohydrazides showing primary neutral losses.
Validated Experimental Protocol (ESI-MS/MS)
To ensure reproducible data, follow this self-validating workflow.
Step 1: Sample Preparation[5]
Solvent: Methanol (LC-MS grade) is preferred over Acetonitrile for better ionization of hydrazides.
Concentration: Prepare a stock solution at
. Dilute to for direct infusion.
Additive: Add
Formic Acid to promote protonation ().
Step 2: Instrument Parameters (Direct Infusion)
Source: ESI Positive Mode.
Capillary Voltage:
.
Cone Voltage:
(Optimize to minimize in-source fragmentation).
Source Temperature:
(Keep low to prevent thermal degradation of the hydrazide).
Step 3: Validation (The "Blank Subtraction" Rule)
Protocol: Always run a solvent blank immediately before the sample.
Why? Hydrazides are "sticky" and can cause carryover.
Acceptance Criteria: No peaks
of the analyte intensity should appear in the blank at the target .
Step 4: MS/MS Acquisition
Collision Energy (CE): Perform a ramp (e.g., 10, 20, 30, 40 eV).
Goal:
Low CE (10-15 eV): Preserve
and see loss of .
High CE (30+ eV): Force ring cleavage and acylium formation.
Diagnostic Reference Data
Use this table to assign peaks in your spectrum.
Fragment Ion
Mass Loss ()
Structural Assignment
-17 Da
Loss of Ammonia () from hydrazide tail.
-18 Da
Loss of Water (). Common in ortho-OH substituted rings.
-32 Da
Loss of Hydrazine (). Cleavage of amide bond.
-60 Da
Combined loss of Hydrazine + CO ().
77
-
Phenyl cation ().[2] Diagnostic for N-phenyl or C-phenyl groups.
91
-
Tropylium ion (). Diagnostic for benzyl substituents.
References
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]
Hassan, H. M., et al. (1998).[5] Mass spectrometric study of some pyrazoline derivatives.[6][5][7][8][9][10][11][12] Rapid Communications in Mass Spectrometry.[5] Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[1][2][6][5][7][8][10][11][12][13][14] Retrieved from [Link]
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation.[13] Retrieved from [Link]
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. Retrieved from [Link]
Technical Guide: Elemental Analysis & Characterization of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
Topic: Elemental Analysis Data for 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide Content Type: Publish Comparison Guide Executive Summary 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide (CAS: 512810-00-3) is a high-value het...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Elemental Analysis Data for 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
Content Type: Publish Comparison Guide
Executive Summary
4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide (CAS: 512810-00-3) is a high-value heterocyclic scaffold used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), including kinase inhibitors and anti-inflammatory agents.[1][2] Its dual functionality—the 4-iodo moiety serving as a handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and the 5-carbohydrazide group acting as a precursor for various heterocycles (1,3,4-oxadiazoles, triazoles)—makes it superior to non-halogenated analogues.
This guide provides a definitive reference for the elemental analysis (CHN) of this compound, establishing the theoretical baselines required for purity validation in drug development workflows. It compares the compound's utility against standard alternatives and details the synthesis protocol to ensure analytical-grade samples.
Compound Identity & Theoretical Composition
Before experimental validation, the theoretical elemental composition must be established as the "Gold Standard." Any deviation >0.4% from these values suggests impurities (solvents, inorganic salts, or incomplete reaction).
Chemical Structure:
Formula: C₅H₇IN₄O
Molecular Weight: 266.04 g/mol
Appearance: White to off-white crystalline powder[3]
> Note: Standard CHN combustion analysis does not directly detect Iodine. Iodine content is typically inferred or measured via separate titration/IC methods if required.
Comparative Performance Analysis
Why choose 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide over its analogues?
Indirect (Requires activation to ester/amide first)
Solubility
Moderate (DMSO/DMF)
High (Polar solvents)
Low (Acidic pH dependent)
Synthesis Cost
High (Requires iodination step)
Low
Moderate
Key Insight: The 4-iodo variant allows for "Late-Stage Diversification." You can build the heterocycle at position 5 first, and then couple a complex aryl group at position 4, or vice versa. The non-iodinated alternative lacks this modularity.
Experimental Protocol: Synthesis & Preparation
To obtain a sample suitable for the Elemental Analysis cited above, the following validated protocol is recommended. This avoids common impurities (like hydrazine salts) that skew CHN data.
Workflow Diagram
Caption: Step-by-step synthesis pathway from the ester precursor to the final analytical-grade carbohydrazide.
Detailed Methodology
Precursor Preparation: Begin with Methyl 1-methyl-1H-pyrazole-5-carboxylate .
Iodination: Treat the ester with N-iodosuccinimide (NIS) in acetonitrile under reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Quality Check: The intermediate (Methyl 4-iodo-...) should show a distinct downfield shift in NMR due to the iodine shielding effect.
Hydrazinolysis (The Critical Step):
Dissolve the iodinated ester (10 mmol) in absolute ethanol (30 mL).
Add Hydrazine hydrate (80%, 50 mmol, 5 equiv) dropwise. Excess hydrazine is crucial to prevent dimer formation.
Reflux at 80°C for 4–6 hours. A white precipitate typically forms upon cooling.
Isolation & Drying:
Cool the mixture to 0°C. Filter the solid.
Wash: Wash copiously with cold ethanol and then diethyl ether to remove unreacted hydrazine.
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours. Moisture retention is the #1 cause of EA failure (High H%, Low C%).
Interpreting the Data: Validation & Troubleshooting
When you receive the Elemental Analysis report, compare the "Found" values against the "Theoretical" values in Table 1.
Scenario A: High Hydrogen (>3.05%)[5]
Cause: Incomplete drying (water or ethanol solvate).
Solution: Dry sample at 60°C over P₂O₅ for 24 hours.
Scenario B: High Nitrogen (>21.5%)
Cause: Trapped Hydrazine.
Mechanism: Hydrazine hydrate can co-crystallize or adhere to the surface.
Solution: Recrystallize from ethanol/water and wash thoroughly with ether.
Scenario C: Low Carbon (<22.1%)
Cause: Inorganic impurities (e.g., Iodine salts if KI/I₂ was used and not washed out).
Solution: Check Ash content. If non-zero, perform an aqueous wash of the organic precursor before the final step.
Supporting Spectroscopic Data (Predicted)
To confirm the structure before EA, ensure the ¹H NMR (DMSO-d₆, 400 MHz) shows:
~12.0–13.0 ppm (br s, 1H, -CONH -)
~7.50 ppm (s, 1H, Pyrazole C3-H )
~4.50 ppm (br s, 2H, -NH₂ )
~3.80–4.00 ppm (s, 3H, N-CH ₃)
References
BenchChem. (2025).[4] Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 673687, 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 13, 1101.[5] Retrieved from
AiFChem. (2025). Product Information: 4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide (CAS 512810-00-3).[1][2] Retrieved from
Holzer, W., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole: Synthesis and Characterization. Molbank, M620.[6] Retrieved from
Structural & Functional Profiling: 1-Methyl vs. 1-Phenyl Pyrazole-4-Carbohydrazides
[1][2][3] Executive Summary This guide provides a technical comparison between 1-methyl-1H-pyrazole-4-carbohydrazide and 1-phenyl-1H-pyrazole-4-carbohydrazide .[1] These scaffolds are ubiquitous in medicinal chemistry, s...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
This guide provides a technical comparison between 1-methyl-1H-pyrazole-4-carbohydrazide and 1-phenyl-1H-pyrazole-4-carbohydrazide .[1] These scaffolds are ubiquitous in medicinal chemistry, serving as pharmacophores for kinase inhibitors (e.g., EGFR, SDH), antimicrobial agents, and anti-inflammatory drugs.[1]
The choice between a methyl and a phenyl substituent at the N1 position is rarely arbitrary; it dictates the molecule's solubility profile , metabolic stability , and binding mode within a protein pocket. This guide dissects these differences using crystallographic data, synthetic accessibility, and biological performance metrics.[1]
Critical Structural & Electronic Analysis
The substitution at the N1 position of the pyrazole ring fundamentally alters the physicochemical landscape of the carbohydrazide tail.
Electronic Modulation
1-Methyl (Electron Donor): The methyl group exerts a weak positive inductive effect (+I).[1] This renders the pyrazole ring slightly more electron-rich compared to the phenyl analog. Consequently, the N2 nitrogen retains higher basicity, potentially influencing hydrogen bond acceptor capability in the active site.
1-Phenyl (Electron Withdrawing): The phenyl ring acts as an electron sink via induction (-I) and resonance (-M), although the resonance effect is sterically modulated by the twist angle.[1] This reduces the electron density of the pyrazole core, increasing the acidity of the carbohydrazide -NH- protons, which can strengthen hydrogen bond donor interactions with target residues (e.g., Asp or Glu side chains).
Planarity: The 1-methyl pyrazole system is inherently planar.[1]
Torsion: The 1-phenyl analog exhibits a "twisted" geometry.[1] Due to steric repulsion between the ortho-protons of the phenyl ring and the pyrazole C5-H (or substituents), the phenyl ring rotates out of the pyrazole plane. Dihedral angles typically range from 10° to 55° depending on C5 substitution.[1]
-Stacking: The 1-phenyl moiety introduces a capability for T-shaped or parallel-displaced - interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets, a feature absent in the methyl analog.[1]
The synthesis of these two analogs requires divergent strategies to ensure regioselectivity.
The Regioselectivity Challenge
Methylation: Direct alkylation of 1H-pyrazole-4-carboxylate often yields a mixture of N1 and N2 isomers.[1]
Cyclization: The 1-phenyl scaffold is best synthesized de novo using phenylhydrazine, which locks the regiochemistry early in the sequence.
Synthetic Pathway Diagram
The following diagram illustrates the optimal routes to avoid isomeric mixtures.
Caption: Divergent synthetic strategies. The Phenyl route relies on hydrazine-based cyclization for specificity, while the Methyl route often employs direct alkylation or methylhydrazine cyclization.
Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-1H-pyrazole-4-carbohydrazide[1][3][4]
Rationale: This method avoids the formation of the 5-isomer and ensures high yields of the 4-substituted product.
Procedure: Reflux the mixture for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).[1] The phenylhydrazine nucleophile attacks the ethoxy carbon, followed by cyclization.
Work-up: Cool to room temperature. The ester intermediate usually precipitates.[1] Filter and wash with cold ethanol.[1]
Note: If using the Vilsmeier-Haack route (DMF/POCl3) on a hydrazone, ensure strict anhydrous conditions to prevent hydrolysis before ring closure.[1]
Reflux for 4–6 hours. The suspension will initially clear, then the product may precipitate as a white solid.
Purification: Cool to 0°C. Filter the solid.
Recrystallization: Use Ethanol/DMF (9:1) for the Phenyl derivative due to low solubility.[1] (For the 1-Methyl analog, recrystallize from Ethanol/Water).[1]
Validation:
Melting Point: 1-Phenyl analog typically melts >200°C (often ~220–225°C).[1]
1H NMR (DMSO-d6): Look for the N1-Phenyl multiplet at
7.3–7.8 ppm.[1] The Carbohydrazide -CONH- appears broad at 9.0–9.5 ppm.[1]
Contrast: The 1-Methyl analog shows a distinct singlet at
In drug discovery, the switch from Methyl to Phenyl is often a "toggle" used to optimize potency vs. ADME properties.[1]
Case Study: Antimicrobial & Anti-tubercular Activity
Recent studies (Ref 1,[1][3][4] 3) highlight the efficacy of pyrazole-4-carbohydrazides against Mycobacterium tuberculosis (Mtb).
1-Phenyl Performance:
Potency: Generally higher.[1] The hydrophobic phenyl ring allows the molecule to penetrate the lipid-rich cell wall of M. tuberculosis more effectively.
Mechanism: Often targets Enoyl-ACP reductase (InhA).[1] The phenyl ring occupies the hydrophobic binding pocket (Site A), stabilizing the inhibitor-enzyme complex via
Data: Derivatives with the 1-phenyl core have shown MIC values as low as 0.125 µg/mL (Ref 1).[1]
1-Methyl Performance:
Potency: Often lower in whole-cell assays due to poor penetration of the mycobacterial cell wall, despite good intrinsic enzymatic inhibition.
Utility: Preferred when targeting extracellular pathogens (e.g., E. coli) where pore-mediated uptake (porins) favors smaller, more polar molecules.[1]
SAR Decision Logic
Use the following logic flow to decide which scaffold to deploy in your lead optimization campaign.
Caption: SAR Decision Tree. Choose Phenyl for potency in hydrophobic pockets; choose Methyl to rescue solubility or reduce molecular weight.
References
Vertex AI Search. (2025).[1] Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents. National Institute of Pharmaceutical Education and Research.[1][5] Link
Journal of Agricultural and Food Chemistry. (2021). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives. ACS Publications.[1] Link[1]
Asian Journal of Chemistry. (2016). Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. Link[1]
NIH National Library of Medicine. (2012).[1] Crystal structure of 1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Link
BenchChem. (2025).[1][6] Selective N-Methylation of Pyrazoles: Technical Support Guide. Link[1]
A Comparative Guide to the Spectroscopic Characterization of Schiff Bases Derived from 4-Iodo-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and material science, Schiff bases derived from heterocyclic scaffolds, particularly pyrazoles, represent a class of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and material science, Schiff bases derived from heterocyclic scaffolds, particularly pyrazoles, represent a class of compounds with significant therapeutic and functional potential. The incorporation of a halogen, such as iodine, at the 4-position of the pyrazole ring can profoundly influence the electronic properties, reactivity, and biological activity of the resulting Schiff base. This guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous structural elucidation and comparative analysis of these promising molecules.
This document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices and provides a framework for interpreting the spectral data, empowering researchers to confidently characterize their novel 4-iodo-pyrazole Schiff bases.
The Synthetic Foundation: From 4-Iodo-Pyrazole to Schiff Base
The journey to the target Schiff base begins with the synthesis of a 4-iodo-pyrazole precursor, typically a carbaldehyde or a ketone. The iodination of the pyrazole ring is a critical step, often achieved through electrophilic substitution.
Protocol 1: Synthesis of 4-Iodo-Pyrazole Precursors
A common and effective method for the regioselective iodination of pyrazoles at the 4-position involves the use of an iodine source in the presence of an oxidizing agent.[1][2] For instance, the use of N-iodosuccinimide (NIS) in an acidic medium like trifluoroacetic acid (TFA) is effective for electron-deficient pyrazoles.[1] Another approach utilizes molecular iodine (I₂) with an oxidant such as Ceric Ammonium Nitrate (CAN).[2]
Illustrative Reaction:
To a solution of the parent pyrazole (1.0 mmol) in a suitable solvent (e.g., glacial acetic acid, 1 mL), add the iodinating agent (e.g., NIS, 1.5 mmol).[1]
If required, add an acid catalyst (e.g., TFA, 1 mL).[1]
Heat the reaction mixture (e.g., to 80 °C) and monitor its progress using Thin Layer Chromatography (TLC).[1]
Upon completion, cool the mixture, dilute with a suitable organic solvent (e.g., dichloromethane), and wash with aqueous solutions of sodium thiosulfate and brine to remove unreacted iodine and acidic impurities.[1]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the desired 4-iodo-pyrazole.
Protocol 2: Schiff Base Synthesis
The formation of the Schiff base is typically a straightforward condensation reaction between the 4-iodo-pyrazole carbonyl compound and a primary amine.[3][4] This reaction involves the formation of a hemiaminal intermediate, followed by dehydration to yield the characteristic imine or azomethine (-C=N-) functional group.[3]
Illustrative Reaction:
Dissolve the 4-iodo-pyrazole carbaldehyde or ketone (1.0 mmol) in a suitable solvent, such as ethanol or methanol.
Add the primary amine (1.0 mmol) to the solution. A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
Reflux the reaction mixture for a few hours, monitoring the progress by TLC.
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
Collect the solid product by filtration, wash with a cold solvent, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Caption: Synthetic workflow for 4-iodo-pyrazole Schiff bases.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is indispensable for the comprehensive characterization of 4-iodo-pyrazole Schiff bases. Each method provides unique and complementary information about the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the synthesized Schiff bases. The disappearance of the carbonyl (C=O) stretching band from the pyrazole precursor and the appearance of the imine (C=N) stretching band are primary indicators of successful Schiff base formation.
Functional Group
Precursor (4-Iodo-Pyrazole Carbonyl)
Schiff Base Derivative
Rationale
C=O (Carbonyl)
Strong absorption band, typically in the range of 1680-1720 cm⁻¹
Absent
The carbonyl group is consumed during the condensation reaction.
C=N (Imine)
Absent
Characteristic absorption band, typically in the range of 1600-1650 cm⁻¹.[5][6] This band is often more intense than a C=C band.
Absent (for primary amines) or present (if the amine has other N-H bonds)
The primary amine's N-H bonds are consumed in the reaction.
Aromatic C-H
Present
Present
The aromatic rings of the pyrazole and the amine substituent remain.
C-I (Iodo)
Present
Present
The carbon-iodine bond remains intact. Its vibration is typically in the far-IR region and may not be easily observed on all instruments.
Experimental Protocol: FT-IR Spectroscopy
Prepare the sample, typically as a KBr pellet or a thin film on a salt plate.
Record the spectrum over the range of 4000-400 cm⁻¹.
Analyze the spectrum for the characteristic absorption bands of the functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.
¹H NMR Spectroscopy
The most significant change in the ¹H NMR spectrum upon Schiff base formation is the appearance of a signal corresponding to the imine proton (-CH=N-).
This proton is in a deshielded environment due to the electronegativity of the nitrogen atom and the double bond.
Aromatic Protons
6.5 - 8.5
The chemical shifts will depend on the specific substitution patterns of the pyrazole and amine rings.
Pyrazole Ring Protons
Varies depending on substitution
The protons on the pyrazole ring will have characteristic chemical shifts.
N-H (if present)
Variable
The chemical shift of any remaining N-H protons can vary widely and may be broad.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the key indicator of Schiff base formation is the appearance of the imine carbon signal and the disappearance of the carbonyl carbon signal.
Carbon
Expected Chemical Shift (δ, ppm)
Rationale
-C=N- (Imine)
150 - 170
The imine carbon is significantly deshielded.
C=O (Carbonyl)
180 - 200 (in precursor)
This signal will be absent in the final Schiff base spectrum.
Aromatic Carbons
110 - 160
The chemical shifts of the aromatic carbons will be influenced by the substituents.
C-I (Carbon-Iodine)
80 - 100
The carbon attached to the iodine atom will be shifted upfield compared to a C-H carbon.
Experimental Protocol: NMR Spectroscopy
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Schiff bases derived from aromatic aldehydes and amines typically exhibit two characteristic absorption bands.
Transition
Wavelength Range (nm)
Description
π → π
250 - 350
This transition corresponds to the excitation of an electron from a π bonding orbital to a π antibonding orbital, typically associated with the aromatic rings.[7][8]
n → π
350 - 450
This transition involves the excitation of a non-bonding electron (from the nitrogen atom of the imine group) to a π antibonding orbital.[7][8] This band is usually less intense than the π → π* band.
The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the aromatic rings.[9]
Experimental Protocol: UV-Vis Spectroscopy
Prepare a dilute solution of the Schiff base in a suitable solvent (e.g., ethanol, methanol, DMSO).
Record the absorption spectrum over a range of approximately 200-800 nm.
Identify the λmax values for the observed electronic transitions.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of the synthesized Schiff base. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target compound.
Fragmentation Patterns
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For pyrazole-containing compounds, common fragmentation pathways include the loss of small molecules like N₂ or HCN.[10] The fragmentation of Schiff bases often involves cleavage at the C-N and N-C bonds adjacent to the imine group.
Experimental Protocol: Mass Spectrometry
Introduce a small amount of the sample into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).
Acquire the mass spectrum and identify the molecular ion peak.
Analyze the fragmentation pattern to gain further structural insights.
Caption: Relationship between spectroscopic techniques and derived structural information.
Comparative Analysis and Data Interpretation
The true power of these spectroscopic techniques lies in their combined and comparative application. For a series of 4-iodo-pyrazole Schiff bases with varying amine substituents, a systematic comparison of their spectral data can reveal important structure-property relationships.
Example Comparative Data Table:
Schiff Base Derivative
FT-IR ν(C=N) (cm⁻¹)
¹H NMR δ(-CH=N-) (ppm)
UV-Vis λmax (n→π*) (nm)
MS [M+H]⁺ (m/z)
Derivative A (Amine = Aniline)
1625
8.52
410
374.0
Derivative B (Amine = p-Nitroaniline)
1628
8.65
425
419.0
Derivative C (Amine = p-Methoxyaniline)
1622
8.41
402
404.1
Note: The data in this table are illustrative and will vary depending on the specific molecular structures.
Conclusion
The spectroscopic characterization of Schiff bases derived from 4-iodo-pyrazoles is a critical step in their development for various applications. A thorough and systematic approach, utilizing a combination of FT-IR, NMR, UV-Vis, and mass spectrometry, is essential for unambiguous structure elucidation. By understanding the principles behind each technique and the expected spectral features of these compounds, researchers can confidently synthesize and characterize novel molecules with tailored properties. This guide provides a foundational framework to support these endeavors, fostering scientific rigor and accelerating the discovery of new and impactful chemical entities.
References
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. Available at: [Link]
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. Available at: [Link]
Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives. ResearchGate. Available at: [Link]
Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules. Available at: [Link]
Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics. Available at: [Link]
DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. Middle East Technical University. Available at: [Link]
UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
UV-Vis spectra of Schiff base ligand and its metal (II) complexes. ResearchGate. Available at: [Link]
Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. Available at: [Link]
NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety. Croatica Chemica Acta. Available at: [Link]
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Publications. Available at: [Link]
Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. Available at: [Link]
Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. International Journal of Molecular Sciences. Available at: [Link]
Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II) with their antimicrobial activity. World Journal of Pharmaceutical Research. Available at: [Link]
1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry. Available at: [Link]
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Analysis and Testing. Available at: [Link]
1 H-NMR spectra of the Schiff base. ResearchGate. Available at: [Link]
How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]
Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. European Journal of Chemistry. Available at: [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. Available at: [Link]
Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules. Available at: [Link]
Synthesis and characterization of novel Schiff base ligands. The Pharma Innovation Journal. Available at: [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Available at: [Link]
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Eng. Proc.. Available at: [Link]
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4 – ACETYL PYRIDINE AND ETHYLENE DI-AMINE. International Journal of Research and Analytical Reviews. Available at: [Link]
Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base. OODBODHAN. Available at: [Link]
Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base. Nepal Journals Online. Available at: [Link]
Personal Protective Equipment & Handling Guide: 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
Executive Summary & Risk Profile Status: High-Potency Building Block / Sensitizer Candidate Signal Word: WARNING As a Senior Application Scientist, I must emphasize that while specific toxicological data for 4-iodo-1-met...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Profile
Status: High-Potency Building Block / Sensitizer Candidate
Signal Word:WARNING
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide may be limited in public registries, we must apply the Structure-Activity Relationship (SAR) principle. This molecule combines three distinct hazard moieties:
Pyrazole Core: Associated with skin/eye irritation and potential systemic toxicity (liver/kidney targets) [1].
Carbohydrazide Tail: A known contact sensitizer and reducing agent. Hydrazide derivatives can possess genotoxic potential and are often harmful if swallowed (Acute Tox. Cat 4) [2].
Iodine Substituent: Increases molecular weight and lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogues.
Operational Directive: Treat this compound as a Category 3 Irritant (Respiratory/Skin/Eye) and a Potential Sensitizer . All handling must occur under "Universal Precaution" standards for unknown bioactive intermediates.
Personal Protective Equipment (PPE) Specifications
The following PPE system is designed to create a redundant barrier against both solid dust (inhalation/ocular risk) and solution-phase permeation (dermal risk).
A. Respiratory Protection (The Primary Barrier)
Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Weighing Station with a face velocity of 80–100 fpm.
Secondary PPE (If Hood Unavailable): A Powered Air-Purifying Respirator (PAPR) with HEPA filters is required.
Note: Standard N95 masks are insufficient for long-term handling of hydrazide sensitizers due to poor facial seal reliability.
B. Dermal Protection (Glove Protocol)
Hydrazides in organic solvents (DMSO, DMF) are aggressive permeators. A single nitrile glove is insufficient for solution-phase handling.
State of Matter
Glove Type
Breakthrough Time
Protocol
Dry Powder
Nitrile (5 mil)
>480 min (Solids)
Standard single-gloving acceptable inside hood.
Solution (DMSO/DMF)
Laminate / Silver Shield®
>240 min
Mandatory Liner: Wear nitrile under the laminate glove for dexterity.
Solution (Alcohol/H2O)
Double Nitrile (Total 8-10 mil)
~60-120 min
Change immediately upon splash contact.
C. Ocular & Body Protection[4][6][8][12][13]
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate for powders that can drift around side-shields.
Body: Lab coat (buttoned to neck) + Long pants + Closed-toe chemical-resistant shoes.
Hygiene: Wash hands immediately after doffing gloves.
Operational Handling Protocol
Step 1: Weighing & Transfer (Critical Control Point)
Static Hazard: Dry pyrazole powders are prone to static charge.[11] Use an anti-static gun or ionizer bar before spatulating to prevent "jumping" of the powder.
Containment: Weigh into a tared vial inside the fume hood. Do not tare the balance on the open bench.
Decontamination: Wipe the exterior of the vial with a damp Kimwipe (methanol/water) before removing it from the hood.
Step 2: Reaction Setup (Solubilization)
Solvent Risk: When dissolving in DMSO or DMF, the solution becomes a "transdermal vehicle," capable of carrying the iodinated hydrazide through skin barriers [3].
Thermal Instability: Carbohydrazides can decompose, releasing nitrogen gas upon heating. Ensure reaction vessels are vented (e.g., via a needle/septum or condenser) to prevent pressure buildup.
Step 3: Spill Management
Solid Spill: Do not sweep (creates dust).[6][12][13] Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.
Solution Spill: Absorb with vermiculite or sand.[2] Do not use bleach immediately on the spill, as concentrated oxidizers can react vigorously with hydrazides.
Waste Disposal & Deactivation[5][10][11]
Strict Prohibition: Never dispose of hydrazide derivatives down the drain. They are toxic to aquatic life (H411).[7]
Disposal Workflow
Segregation: Isolate waste in a container labeled "Hazardous Waste - Toxic Organic (Hydrazide Derivative)."
Chemical Deactivation (Optional/Pre-treatment):
If required by local EHS to neutralize before pickup: Treat dilute aqueous waste with 10% Sodium Hypochlorite (Bleach) slowly in an ice bath.
Mechanism:[7] Oxidation converts the hydrazide to nitrogen gas (
) and the corresponding acid [4].
Warning: This reaction is exothermic and evolves gas. Perform only in a fume hood.
Professional Disposal: The preferred method is High-Temperature Incineration via a licensed chemical waste contractor. This ensures complete destruction of the iodinated ring.
Visualizing the Safety Workflow
The following diagram illustrates the "Cradle-to-Grave" safety logic for this specific compound, emphasizing the engineering controls required at each stage.
Caption: Operational workflow emphasizing the transition from dust hazard (Weighing) to permeation hazard (Reaction), culminating in incineration.
References
PubChem. Compound Summary: Pyrazole Derivatives & Toxicity. National Library of Medicine. Available at: [Link]
European Chemicals Agency (ECHA). Substance Information: Carbohydrazide. ECHA Registration Dossier. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Dermal Exposure and Permeation of Organic Solvents. United States Department of Labor. Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Laboratory Chemical Safety Summaries: Hydrazine and Derivatives." National Academies Press (US). Available at: [Link]